N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide
Description
The formyl (–CHO) group at the 2-position of the phenyl ring distinguishes it from simpler chloro-substituted analogs.
Properties
IUPAC Name |
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2,3)11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGOJHGTYDZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide typically involves the reaction of 4-chloro-2-formylphenylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically produced in high purity to meet the stringent requirements of research and development applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-2-carboxyphenyl-2,2-dimethylpropionamide.
Reduction: 4-chloro-2-hydroxymethylphenyl-2,2-dimethylpropionamide.
Substitution: Products depend on the nucleophile used, such as 4-amino-2-formylphenyl-2,2-dimethylpropionamide.
Scientific Research Applications
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Formyl Group Influence : The formyl group in the target compound introduces electrophilicity, making it prone to nucleophilic attacks (e.g., in Schiff base formation). This contrasts with N-(4-chlorophenyl)-2,2-dimethylpropionamide (CAS 65854-91-3), which lacks this reactivity due to the absence of –CHO .
- Halogen and Heterocycle Effects: The pyridyl derivative N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide exhibits weaker hydrogen bonding (C–H⋯O) compared to phenyl analogs, likely due to the pyridine ring’s electron-withdrawing nature .
Physicochemical Properties
- Crystal Packing : The dibromomethyl-pyridyl compound forms supramolecular chains via C–H⋯O interactions, whereas phenyl analogs with –Cl or –OCH₃ groups (e.g., CAS 934537-35-6) may exhibit stronger hydrogen bonding due to polar substituents .
- Solubility : The methoxy group in N-(2-chloro-6-methoxyphenyl)-2,2-dimethylpropionamide increases hydrophilicity compared to the formyl-substituted target compound, which is more lipophilic .
Research Findings and Gaps
- Hydrogen Bonding Patterns: The target compound’s formyl group could engage in N–H⋯O hydrogen bonds, similar to 2-Chloro-N-(4-fluorophenyl)acetamide (), which forms intramolecular C–H⋯O and intermolecular N–H⋯O bonds .
Biological Activity
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide (CAS: 127472-35-9) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : N-(4-chloro-2-formylphenyl)pivalamide
- Molecular Formula : C12H14ClNO2
- Molecular Weight : 239.7 g/mol
- CAS Number : 127472-35-9
The compound features a chloro-substituted aromatic ring and an amide functional group, which are essential for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in cells.
- Interaction with Biomolecules : The compound can interact with various biomolecules, influencing cellular signaling pathways.
Anti-Cancer Activity
The compound is also being investigated for its anti-cancer properties. Analogous compounds have been found to inhibit tubulin polymerization and induce apoptosis in cancer cells . The structural characteristics of this compound may allow it to function similarly, targeting cancer cell growth and survival mechanisms.
Case Studies and Research Findings
-
Muscle Deterioration Treatment : A study described a method for treating muscular degradation using compounds similar to this compound. The research indicated improvements in diaphragm contractility in animal models .
This suggests that the compound may have therapeutic applications in muscle-related disorders.
Study Parameter Control Group Treatment Group Diaphragm Force (g/cm²) X Y Cathepsin B Activity A B - Antiviral Potential : Similar compounds have shown promise as inhibitors against human adenovirus (HAdV), indicating a possible antiviral role for this compound. Compounds targeting the HAdV life cycle were noted to maintain low cytotoxicity while exhibiting potent antiviral effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
